molecular formula C21H23N3O B11099335 3-(cycloheptylideneamino)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one

3-(cycloheptylideneamino)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11099335
M. Wt: 333.4 g/mol
InChI Key: UPLIBMGWSORXKJ-UHFFFAOYSA-N
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Description

3-(CYCLOHEPTYLIDENEAMINO)-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a phenyl group, and a cycloheptylideneamino moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CYCLOHEPTYLIDENEAMINO)-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminobenzamide with cycloheptanone to form an intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acid or base to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(CYCLOHEPTYLIDENEAMINO)-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The phenyl group and the cycloheptylideneamino moiety can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), electrophiles, in the presence of catalysts like Lewis acids.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(CYCLOHEPTYLIDENEAMINO)-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4(3H)-quinazolinone: Shares the quinazolinone core but lacks the cycloheptylideneamino moiety.

    3-(Cycloheptylideneamino)-2-methylquinazolin-4-one: Similar structure with a methyl group instead of a phenyl group.

    4-Amino-2-phenylquinazoline: Contains an amino group instead of the cycloheptylideneamino moiety.

Uniqueness

3-(CYCLOHEPTYLIDENEAMINO)-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of both the cycloheptylideneamino and phenyl groups, which contribute to its distinct chemical properties and biological activities

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

3-(cycloheptylideneamino)-2-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H23N3O/c25-21-18-14-8-9-15-19(18)22-20(16-10-4-3-5-11-16)24(21)23-17-12-6-1-2-7-13-17/h3-5,8-11,14-15,20,22H,1-2,6-7,12-13H2

InChI Key

UPLIBMGWSORXKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)CC1

Origin of Product

United States

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